2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane
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Overview
Description
2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane, or MBSAOH, is a bicyclic organic compound that is used in a variety of scientific research applications. It is synthesized using a specific method and has a range of biochemical and physiological effects that make it useful in lab experiments.
Scientific Research Applications
MBSAOH has a range of scientific research applications. It is used in the synthesis of various compounds, such as drugs, pesticides, and other organic compounds. It is also used as an intermediate in the synthesis of other compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of polymers, such as polyesters and polyamides, and in the synthesis of dyes and pigments.
Mechanism of Action
MBSAOH acts as an electron donor in the Suzuki coupling reaction. It donates electrons to the palladium catalyst, which then activates the organic halide, allowing it to react with the organoboron compound. The palladium catalyst then reduces the organic halide, forming the desired product.
Biochemical and Physiological Effects
MBSAOH has a range of biochemical and physiological effects. It is used in the synthesis of various drugs, such as antifungal and anti-inflammatory drugs, and has been found to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have an effect on the metabolism of fatty acids, and has been found to have an effect on the activity of the enzyme cytochrome P450.
Advantages and Limitations for Lab Experiments
MBSAOH has several advantages for use in lab experiments. It is easy to synthesize, and the reaction can be carried out quickly and at a relatively low temperature. Additionally, it is a relatively inexpensive compound, and it is not toxic or hazardous. However, it has some limitations, such as the fact that it is not very soluble in water, and it can be difficult to purify after the reaction is complete.
Future Directions
There are several potential future directions for the use of MBSAOH. It could be used in the synthesis of more complex compounds, such as proteins and DNA. Additionally, it could be used in the development of new drugs and pesticides, as well as in the development of new materials, such as polymers and dyes. Additionally, it could be used in the development of new catalysts, such as enzymes, for use in various reactions. Finally, it could be used in the development of new methods for the synthesis of organic compounds, such as the Suzuki coupling reaction.
Synthesis Methods
MBSAOH is synthesized through a process known as the Suzuki coupling reaction, which is a type of organic reaction. The reaction involves the coupling of an organic halide, such as an alkyl halide, and an organoboron compound using a palladium catalyst. The reaction is usually performed in a basic medium, such as aqueous potassium carbonate or sodium hydroxide, and is typically carried out at a temperature of 100-200°C.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-octoxy-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-3-4-5-6-7-8-13-24-20-14-18(15-20)21(16-20)25(22,23)19-11-9-17(2)10-12-19/h9-12,18H,3-8,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOSVOYWFLYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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